JNJ-16241199

Catalog No.
S548553
CAS No.
604769-01-9
M.F
C19H19N5O4S
M. Wt
413.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JNJ-16241199

CAS Number

604769-01-9

Product Name

JNJ-16241199

IUPAC Name

N-hydroxy-2-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)pyrimidine-5-carboxamide

Molecular Formula

C19H19N5O4S

Molecular Weight

413.5 g/mol

InChI

InChI=1S/C19H19N5O4S/c25-18(22-26)16-12-20-19(21-13-16)23-7-9-24(10-8-23)29(27,28)17-6-5-14-3-1-2-4-15(14)11-17/h1-6,11-13,26H,7-10H2,(H,22,25)

InChI Key

MUTBJZVSRNUIHA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

R 306465; R306465; R-306465; JNJ16241199; JNJ-16241199; JNJ 16241199.

Canonical SMILES

C1CN(CCN1C2=NC=C(C=N2)C(=O)NO)S(=O)(=O)C3=CC4=CC=CC=C4C=C3

The exact mass of the compound N-hydroxy-2-(4-(naphthalen-2-ylsulfonyl)piperazin-1-yl)pyrimidine-5-carboxamide is 413.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

JNJ-16241199 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor 5 (mGluR5). As a key modulator of glutamatergic signaling in the central nervous system (CNS), it is a critical tool for investigating neurological and psychiatric disorders. Unlike earlier-generation mGluR5 antagonists, JNJ-16241199 was specifically developed for high potency, CNS penetration, and oral bioavailability, making it particularly suitable for in vivo studies requiring systemic administration. [1]

While other mGluR5 antagonists like MPEP and MTEP are commercially available, they are not direct substitutes for JNJ-16241199, especially for in vivo applications. Early antagonists such as MPEP exhibit significant off-target effects, including activity at NMDA receptors, which can confound experimental results. [REFS-1, REFS-2] Furthermore, both MPEP and MTEP have limitations in their pharmacokinetic profiles that can restrict their utility in studies requiring consistent, systemic CNS exposure. Choosing an antagonist based solely on in vitro potency ignores critical, procurement-relevant attributes like oral bioavailability and a clean selectivity profile, which are essential for reproducible in vivo outcomes.

Superior Oral Bioavailability and CNS Exposure for In Vivo Studies

JNJ-16241199 demonstrates excellent oral bioavailability and achieves high concentrations in the brain, a critical factor for any CNS-targeted in vivo research. After oral administration in rats, it achieved a bioavailability of 87% and brain-to-plasma concentration ratios between 2.2 and 3.9. [1] This contrasts sharply with benchmark compounds like MPEP, which are noted for limited bioavailability and less favorable pharmacokinetic profiles that often necessitate alternative, more invasive routes of administration for consistent CNS target engagement.

Evidence DimensionOral Bioavailability (Rat) & Brain/Plasma Ratio
Target Compound Data87% Bioavailability; Brain/Plasma Ratio of 2.2-3.9
Comparator Or BaselineMPEP & MTEP (Generally characterized by less favorable PK profiles, requiring higher doses or different administration routes)
Quantified DifferenceSignificantly higher oral bioavailability and brain penetration compared to the implied limitations of earlier antagonists.
ConditionsIn vivo pharmacokinetic study in rats following oral (p.o.) and intravenous (i.v.) administration. [<a href="https://molpharm.aspetjournals.org/content/65/4/855" target="_blank">1</a>]

High oral bioavailability simplifies experimental design, reduces animal stress, and ensures reliable and sustained CNS target exposure in behavioral and disease model studies.

High In Vitro Potency at Human mGluR5

JNJ-16241199 is a highly potent antagonist of human mGluR5, exhibiting an IC50 value of 1.2 nM in a functional assay measuring inhibition of quisqualate-induced Ca2+ mobilization. [1] This is significantly more potent than the widely used first-generation antagonist MPEP, which has a reported IC50 of 36 nM in a comparable assay. [2] This higher potency allows for the use of lower concentrations in vitro and lower doses in vivo to achieve effective target modulation.

Evidence DimensionIC50 at human mGluR5 (Inhibition of Ca2+ mobilization or PI hydrolysis)
Target Compound Data1.2 nM
Comparator Or BaselineMPEP: 36 nM
Quantified Difference~30-fold higher potency than MPEP
ConditionsIn vitro functional assays using human mGluR5a expressed in recombinant cell lines. [REFS-1, REFS-2]

Higher on-target potency reduces the amount of compound required and lowers the risk of off-target effects, leading to cleaner, more interpretable experimental data.

Excellent Selectivity Profile Minimizes Experimental Confounds

JNJ-16241199 demonstrates exceptional selectivity for mGluR5. It is >1000-fold selective over the closely related mGluR1 receptor and shows no significant activity at a broad panel of over 60 other receptors, ion channels, and transporters at concentrations up to 10 µM. [1] In contrast, the comparator MPEP is known to have confounding off-target activity, notably inhibiting NMDA receptors at concentrations used for neuroprotection studies (~20 µM), which complicates the attribution of its effects solely to mGluR5 antagonism. [2]

Evidence DimensionSelectivity over mGluR1 and NMDA receptors
Target Compound Data>1000-fold selective over mGluR1; No significant NMDA receptor activity.
Comparator Or BaselineMPEP: Shows inhibitory activity at NMDA receptors at concentrations ≥20 µM.
Quantified DifferenceAvoids the confounding NMDA receptor activity seen with MPEP, ensuring experimental effects are attributable to mGluR5.
ConditionsIn vitro receptor binding and functional assays. [REFS-1, REFS-2]

A clean selectivity profile is crucial for data integrity, ensuring that observed biological effects are due to the specific inhibition of mGluR5 and not confounding off-target interactions.

Chronic In Vivo Studies Requiring Oral Administration

The compound's high oral bioavailability (87% in rats) and excellent brain penetration make it the right choice for long-term behavioral or disease-modifying studies where daily oral dosing is required to maintain consistent CNS drug levels, minimizing animal handling stress compared to repeated injections. [1]

Preclinical Models of Anxiety and Depression

JNJ-16241199 is highly effective in rodent models of anxiety, such as the rat ultrasonic vocalization test, with potent anxiolytic-like effects following oral administration. [1] Its superior pharmacokinetic profile ensures that observed efficacy is due to sustained target engagement in the brain, making it a reliable tool for these models.

High-Fidelity In Vitro Assays for mGluR5 Signaling

Due to its high potency (IC50 = 1.2 nM) and exceptional selectivity over other glutamate receptors and CNS targets, JNJ-16241199 is ideal for in vitro experiments aiming to specifically dissect the mGluR5 signaling pathway without the confounding off-target effects associated with less selective compounds like MPEP. [REFS-1, REFS-2]

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.3

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

413.11577528 Da

Monoisotopic Mass

413.11577528 Da

Heavy Atom Count

29

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5WD7KK1IIQ

MeSH Pharmacological Classification

Histone Deacetylase Inhibitors

Other CAS

604769-01-9

Wikipedia

R-306465

Dates

Last modified: 08-15-2023
1. Angibaud, Patrick; Van Emelen, Kristof; Decrane, Laurence; van Brandt, Sven; ten Holte, Peter; Pilatte, Isabelle; Roux, Bruno; Poncelet, Virginie; Speybrouck, David; Queguiner, Laurence; Gaurrand, Sandrine; Marien, Ann; Floren, Wim; Janssen, Lut; Verdonck, Marc; van Dun, Jacky; van Gompel, Jacky; Gilissen, Ron; Mackie, Claire; Du Jardin, Marc; Peeters, Jozef; Noppe, Marc; Van Hijfte, Luc; Freyne, Eddy; Page, Martin; Janicot, Michel; Arts, Janine. Identification of a series of substituted 2-piperazinyl-5-pyrimidylhydroxamic acids as potent histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters (2010), 20(1), 294-298.
2. Brodie, Angela; Njar, Vincent C. O.; Sabnis, Gauri; Gediya, Lalji. HDAC inhibitors and hormone targeted drugs for the treatment of cancer. PCT Int. Appl. (2008), 96pp. CODEN: PIXXD2 WO 2008154402 A2 20081218
3. Arts, J.; Angibaud, P.; Marien, A.; Floren, W.; Janssens, B.; King, P.; van Dun, J.; Janssen, L.; Geerts, T.; Tuman, R. W.; Johnson, D. L.; Andries, L.; Jung, M.; Janicot, M.; van Emelen, K. R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and hematological malignancies. British Journal of Cancer (2007), 97(10), 1344-1353.
4. Van Brandt, Sven Franciscus Anna; Van Emelen, Kristof; Angibaud, Patrick Rene; Marconnet-Decrane, Laurence Francoise Bernadette; Arts, Janine. Preparation of substituted propenyl piperazine derivatives as novel inhibitors of histone deacetylase. PCT Int. Appl. (2006), 67 pp. CODEN: PIXXD2 WO 2006010749 A2 20060202
5. Arts J; Angibaud P; Marien A; Floren W; Janssens B; King P; van Dun J; Janssen L; Geerts T; Tuman R W; Johnson D L; Andries L; Jung M; Janicot M; van Emelen K R306465 is a novel potent inhibitor of class I histone deacetylases with broad-spectrum antitumoral activity against solid and haematological malignancies. British journal of cancer (2007), 97(10), 1344-53.

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